molecular formula C22H24N4O4S B2816670 ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689746-82-5

ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2816670
CAS No.: 689746-82-5
M. Wt: 440.52
InChI Key: ZZIDFNIRZFKDEA-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a methoxyphenyl group, and a phenylacetamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of a thiol with an appropriate ester precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It is used as a tool compound to probe biological pathways and to study the effects of triazole derivatives on cellular processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s triazole ring and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar triazole structure.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-3-30-21(28)15-31-22-25-24-19(26(22)17-9-11-18(29-2)12-10-17)14-23-20(27)13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIDFNIRZFKDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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